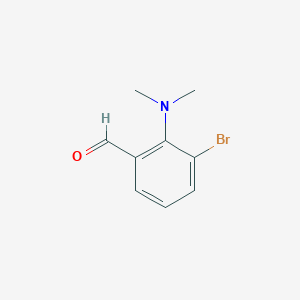
3-Bromo-2-(dimethylamino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(dimethylamino)benzaldehyde: is an organic compound with the molecular formula C9H10BrNO . It is a benzaldehyde derivative, characterized by the presence of a bromine atom at the 3-position and a dimethylamino group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(dimethylamino)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 2-(dimethylamino)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified through techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-(dimethylamino)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is employed in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used as a fluorescent probe or labeling agent due to its ability to interact with biomolecules. It is also used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: It can be used as a starting material for the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(dimethylamino)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, it may interact with proteins, enzymes, or other biomolecules, leading to changes in their structure or function .
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to specific amino acid residues, altering the activity of enzymes or proteins.
Cellular Pathways: It may influence cellular pathways by modulating the activity of key regulatory proteins or enzymes.
Comparación Con Compuestos Similares
- 3-Bromo-4-(dimethylamino)benzaldehyde
- 4-Bromo-2-(dimethylamino)benzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
Comparison:
- 3-Bromo-2-(dimethylamino)benzaldehyde is unique due to the specific positioning of the bromine and dimethylamino groups, which influence its reactivity and interactions with other molecules.
- 3-Bromo-4-(dimethylamino)benzaldehyde has the dimethylamino group at the 4-position, leading to different chemical properties and reactivity.
- 4-Bromo-2-(dimethylamino)benzaldehyde has the bromine atom at the 4-position, resulting in distinct reactivity patterns.
- 3-Bromo-4-hydroxybenzaldehyde contains a hydroxyl group instead of a dimethylamino group, which significantly alters its chemical behavior and applications .
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
3-bromo-2-(dimethylamino)benzaldehyde |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-7(6-12)4-3-5-8(9)10/h3-6H,1-2H3 |
Clave InChI |
OENZOKTZMZDDHA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CC=C1Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


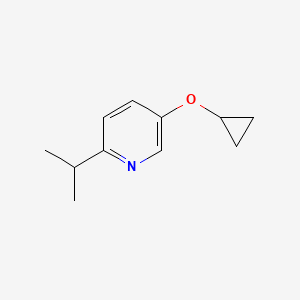
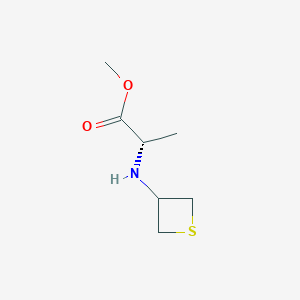
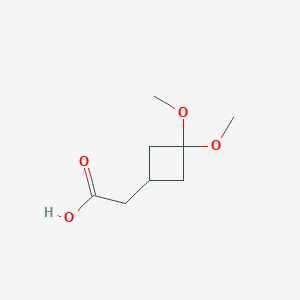

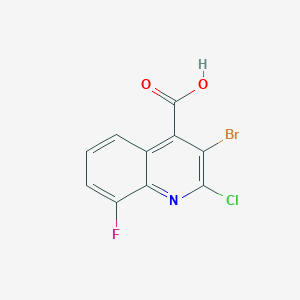
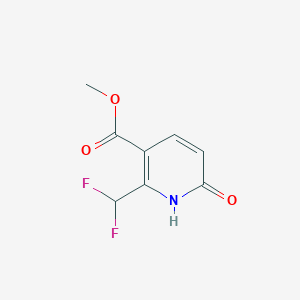
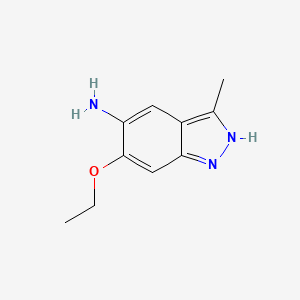
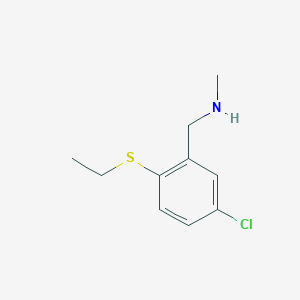
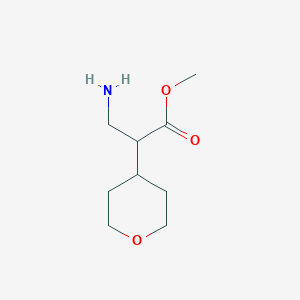
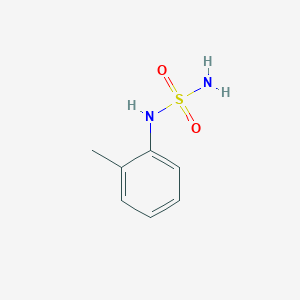
![6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride](/img/structure/B13008429.png)
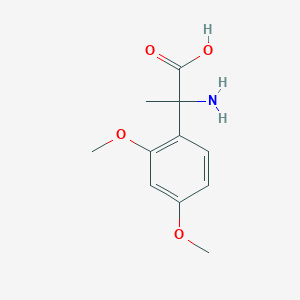
![3-Acetyl-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13008437.png)
![6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13008445.png)
